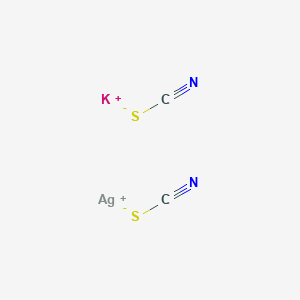
potassium;silver;dithiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium silver dithiocyanate is a compound that consists of potassium, silver, and dithiocyanate ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium silver dithiocyanate can be synthesized through various methods. One common method involves the reaction of potassium thiocyanate with silver nitrate in an aqueous solution. The reaction typically proceeds as follows:
KSCN+AgNO3→AgSCN+KNO3
In this reaction, potassium thiocyanate reacts with silver nitrate to form silver thiocyanate and potassium nitrate. The reaction is usually carried out at room temperature and requires careful control of the reactant concentrations to ensure complete precipitation of silver thiocyanate .
Industrial Production Methods
Industrial production of potassium silver dithiocyanate may involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain high-purity potassium silver dithiocyanate suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Potassium silver dithiocyanate undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, potassium silver dithiocyanate can undergo oxidation to form various oxidation products.
Reduction: Reducing agents can reduce potassium silver dithiocyanate to form different reduced species.
Substitution: Potassium silver dithiocyanate can participate in substitution reactions where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with potassium silver dithiocyanate include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from reactions involving potassium silver dithiocyanate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce silver oxide and other oxidized species, while substitution reactions may yield various substituted thiocyanate derivatives .
Aplicaciones Científicas De Investigación
Potassium silver dithiocyanate has several scientific research applications, including:
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of potassium silver dithiocyanate involves its interaction with molecular targets and pathways. For example, in antimicrobial applications, silver ions released from the compound can interact with microbial cell membranes, leading to cell damage and death. The thiocyanate group may also play a role in disrupting microbial metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Potassium thiocyanate: A compound with similar thiocyanate groups but without the presence of silver.
Silver nitrate: Contains silver ions but lacks the thiocyanate group.
Sodium thiocyanate: Similar to potassium thiocyanate but with sodium instead of potassium.
Uniqueness
The presence of silver ions provides antimicrobial properties, while the thiocyanate group offers versatility in chemical reactions .
Propiedades
Número CAS |
60763-16-8 |
|---|---|
Fórmula molecular |
C2AgKN2S2 |
Peso molecular |
263.14 g/mol |
Nombre IUPAC |
potassium;silver;dithiocyanate |
InChI |
InChI=1S/2CHNS.Ag.K/c2*2-1-3;;/h2*3H;;/q;;2*+1/p-2 |
Clave InChI |
BJTUMNZZCKYBSH-UHFFFAOYSA-L |
SMILES canónico |
C(#N)[S-].C(#N)[S-].[K+].[Ag+] |
Números CAS relacionados |
333-20-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


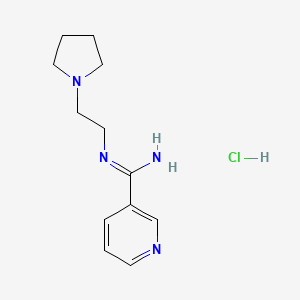
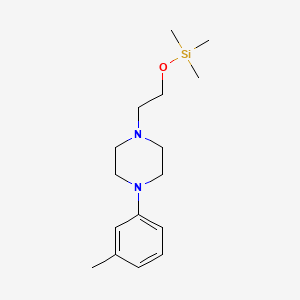
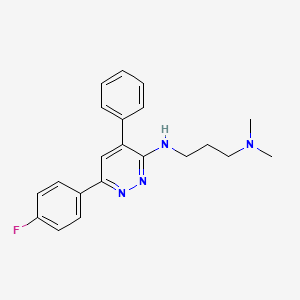
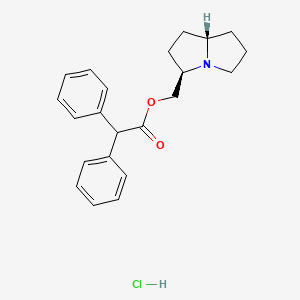
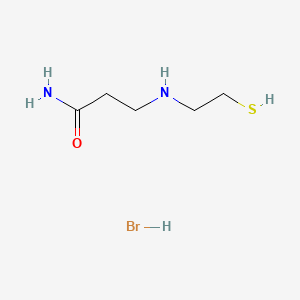

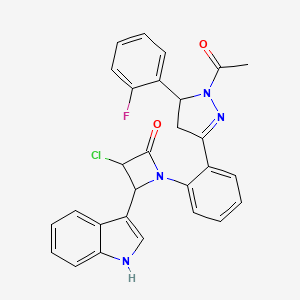


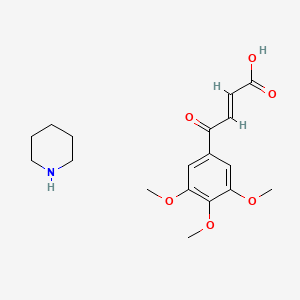
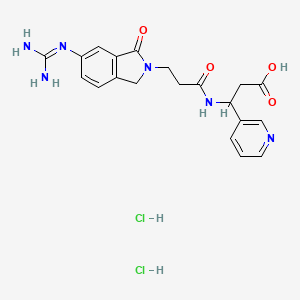
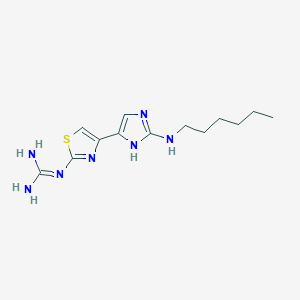
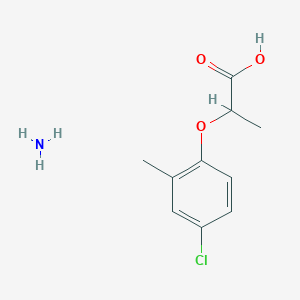
![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)
